N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide
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Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}furan-2-carboxamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . .
Mode of Action
Thiophene derivatives, in general, have been found to interact with multiple receptors, leading to a variety of biological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the therapeutic effects observed.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15(10-18-17(20)16-2-1-8-21-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,19H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDYCPCYHWRKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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